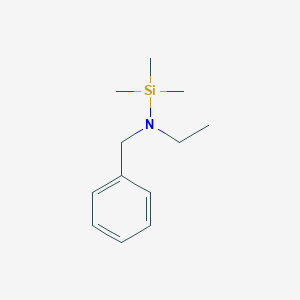
Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl-, also known as BETSI, is a chemical compound that has been widely used in scientific research for various purposes. BETSI belongs to the silylamine family, which is a group of compounds that have been found to possess unique properties that make them useful in different areas of research. BETSI has been used in the synthesis of various compounds, and it has also been studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- is not fully understood, but it is believed to involve the activation of carboxylic acids and phosphoramidites. Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- has been found to be an effective activator of carboxylic acids, which makes it useful in peptide synthesis. Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- has also been found to be an effective activator of phosphoramidites, which are used in the synthesis of oligonucleotides.
Effets Biochimiques Et Physiologiques
Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- has been found to have several biochemical and physiological effects. Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- has been found to be cytotoxic to cancer cells, and it has been studied for its potential use in cancer therapy. Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- has also been found to have antiviral activity against the human immunodeficiency virus (HIV), and it has been studied for its potential use in the treatment of HIV.
Avantages Et Limitations Des Expériences En Laboratoire
Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- has several advantages for lab experiments, including its ability to activate carboxylic acids and phosphoramidites, which makes it useful in the synthesis of peptides and oligonucleotides. Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- is also relatively easy to synthesize and handle, which makes it a convenient reagent for lab experiments. However, Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- has some limitations, including its cytotoxicity, which can limit its use in certain experiments. Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- is also sensitive to moisture, which can affect its stability and reactivity.
Orientations Futures
There are several future directions for the study of Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl-. Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- has been studied for its potential use in cancer therapy and the treatment of HIV, and further research is needed to determine its efficacy in these areas. Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- has also been studied for its potential use in the synthesis of other biologically active compounds, and further research is needed to explore its potential in this area. Additionally, further research is needed to understand the mechanism of action of Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- and its effects on various biological systems.
Méthodes De Synthèse
Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- can be synthesized using a variety of methods, including the reaction of trimethylsilyl chloride with benzylamine and ethyl lithium, or the reaction of trimethylsilyl chloride with benzylamine and sodium hydride. The synthesis of Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- typically involves the use of protective groups to prevent unwanted reactions from occurring. Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- is a colorless liquid that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Applications De Recherche Scientifique
Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- has been used in various scientific research applications, including the synthesis of peptides, oligonucleotides, and other biologically active compounds. Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- is known to be an effective activator of carboxylic acids, which makes it useful in peptide synthesis. Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- has also been used in the synthesis of oligonucleotides, which are short DNA or RNA molecules that are used in genetic research. Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- has been found to be an effective activator of phosphoramidites, which are used in the synthesis of oligonucleotides.
Propriétés
Numéro CAS |
14629-66-4 |
|---|---|
Nom du produit |
Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- |
Formule moléculaire |
C12H21NSi |
Poids moléculaire |
207.39 g/mol |
Nom IUPAC |
N-benzyl-N-trimethylsilylethanamine |
InChI |
InChI=1S/C12H21NSi/c1-5-13(14(2,3)4)11-12-9-7-6-8-10-12/h6-10H,5,11H2,1-4H3 |
Clé InChI |
IVTNHFPTOGXRGQ-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC=CC=C1)[Si](C)(C)C |
SMILES canonique |
CCN(CC1=CC=CC=C1)[Si](C)(C)C |
Synonymes |
N-Benzyl-N-ethyltrimethylsilylamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide (1:1)](/img/structure/B83026.png)
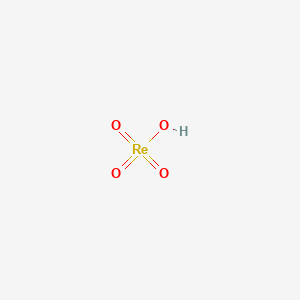
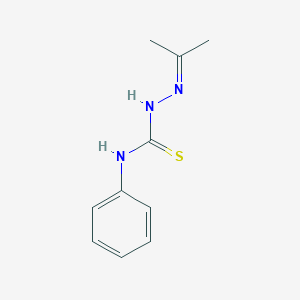
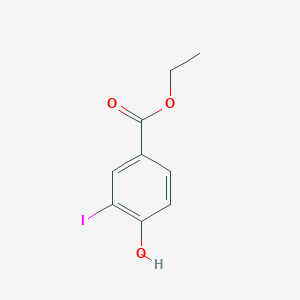
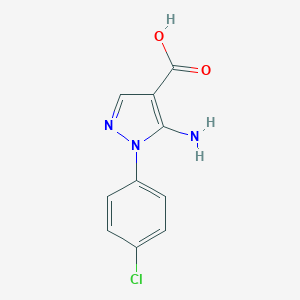
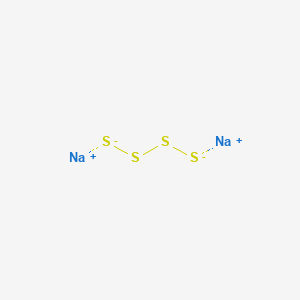
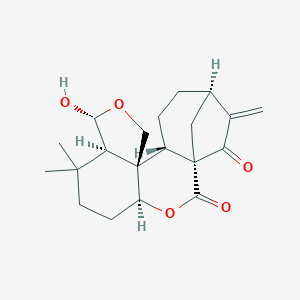
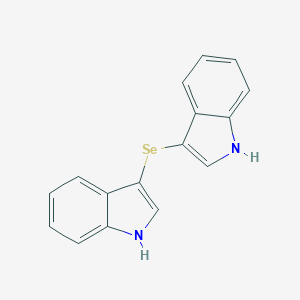

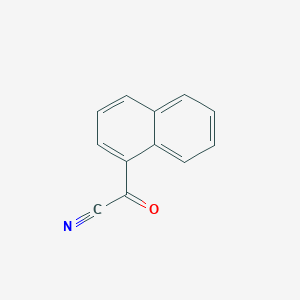
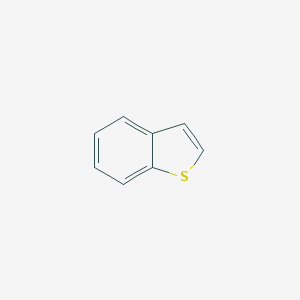
![3-[(4-Methylphenyl)thio]propionic acid](/img/structure/B83048.png)
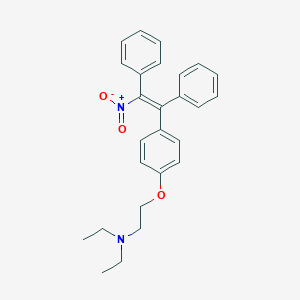
![acetic acid;N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine](/img/structure/B83052.png)